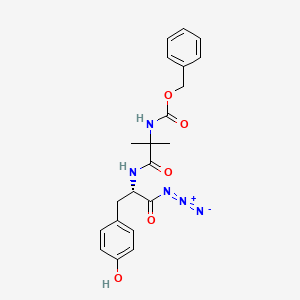
Cbz-Aib-Tyr-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Aib-Tyr-N3 is a synthetic peptide compound composed of three amino acids: carbobenzoxy (Cbz)-protected alanine isobutyl (Aib), tyrosine (Tyr), and an azide group (N3). This compound is often used in peptide synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Aib-Tyr-N3 typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzoxy (Cbz) groups to prevent unwanted reactions during peptide bond formation.
Introduction of Azide Group: The azide group is introduced through a substitution reaction, typically using sodium azide (NaN3) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cbz-Aib-Tyr-N3 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate (CuSO4) and sodium ascorbate in water or organic solvents.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Amine derivatives of the peptide.
Substitution: Triazole-containing peptides.
Scientific Research Applications
Cbz-Aib-Tyr-N3 has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-Aib-Tyr-N3 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cbz-Aib-Tyr-N3 can be compared with other similar compounds:
Cbz-Aib-Tyr-OH: Lacks the azide group, making it less reactive in click chemistry reactions.
Cbz-Aib-Tyr-OMe: Contains a methoxy group instead of an azide, altering its chemical reactivity and applications.
Cbz-Aib-Tyr-NH2: Has an amine group instead of an azide, affecting its reduction and substitution reactions.
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, biological research, and industrial processes. Its unique structure and reactivity make it a valuable tool for scientists and researchers in various fields.
Properties
CAS No. |
61480-03-3 |
|---|---|
Molecular Formula |
C21H23N5O5 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
benzyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23N5O5/c1-21(2,24-20(30)31-13-15-6-4-3-5-7-15)19(29)23-17(18(28)25-26-22)12-14-8-10-16(27)11-9-14/h3-11,17,27H,12-13H2,1-2H3,(H,23,29)(H,24,30)/t17-/m0/s1 |
InChI Key |
QXDXCUHCNMCWPD-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















